molecular formula C20H25F3N2O3 B7088076 N-cyclopropyl-2-(3-hydroxy-2-oxoazepan-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]ethyl]acetamide

N-cyclopropyl-2-(3-hydroxy-2-oxoazepan-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]ethyl]acetamide

Cat. No.: B7088076
M. Wt: 398.4 g/mol
InChI Key: CEWZTABWWVGKCX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3-hydroxy-2-oxoazepan-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group, a hydroxy-oxoazepane ring, and a trifluoromethyl-substituted phenyl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-cyclopropyl-2-(3-hydroxy-2-oxoazepan-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N2O3/c1-13(14-5-4-6-15(11-14)20(21,22)23)25(16-8-9-16)18(27)12-24-10-3-2-7-17(26)19(24)28/h4-6,11,13,16-17,26H,2-3,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWZTABWWVGKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)N(C2CC2)C(=O)CN3CCCCC(C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-hydroxy-2-oxoazepan-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]ethyl]acetamide typically involves multiple steps, including the formation of the azepane ring, introduction of the cyclopropyl group, and attachment of the trifluoromethyl-substituted phenyl group. Common synthetic routes may include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbinol.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling, using appropriate trifluoromethyl-substituted aryl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-hydroxy-2-oxoazepan-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The trifluoromethyl-substituted phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-cyclopropyl-2-(3-hydroxy-2-oxoazepan-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-hydroxy-2-oxoazepan-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(3-hydroxy-2-oxoazepan-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]ethyl]acetamide: is similar to other azepane derivatives and trifluoromethyl-substituted compounds.

Uniqueness

  • The presence of the cyclopropyl group and the trifluoromethyl-substituted phenyl group makes this compound unique compared to other azepane derivatives. These functional groups contribute to its distinct chemical properties and potential applications.

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